molecular formula C10H13N5NaO6P B1140910 2'-Deoxyadenosine 3'-monophosphate sodium salt CAS No. 102832-10-0

2'-Deoxyadenosine 3'-monophosphate sodium salt

Cat. No.: B1140910
CAS No.: 102832-10-0
M. Wt: 353.2
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Description

Nomenclature and Classification

2'-Deoxyadenosine 3'-monophosphate sodium salt exhibits a complex nomenclature system reflecting its intricate molecular structure and chemical properties. The compound is systematically identified under multiple naming conventions, with the International Union of Pure and Applied Chemistry designation being sodium (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl hydrogen phosphate. Alternative nomenclature includes this compound, 2'-deoxy-3'-adenylic acid sodium salt, and 3'-deoxyadenylate sodium form.

The chemical classification places this compound within the purine 2'-deoxyribonucleoside monophosphates family, specifically categorized as a modified adenine nucleotide derivative. This classification reflects its structural composition comprising three fundamental components: the purine base adenine, the modified pentose sugar 2'-deoxyribose, and a single phosphate group positioned at the 3'-hydroxyl carbon. The sodium salt form enhances the compound's stability and solubility characteristics, making it particularly suitable for laboratory applications and research purposes.

From a biochemical perspective, the compound belongs to the broader category of deoxyribonucleoside phosphates, which are essential building blocks for deoxyribonucleic acid synthesis and metabolism. The specific 3'-phosphate positioning distinguishes this molecule from the more common 5'-monophosphate variants, conferring unique biochemical properties and metabolic roles within cellular systems.

Nomenclature Category Designation
International Union of Pure and Applied Chemistry Name Sodium (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl hydrogen phosphate
Chemical Abstracts Service Name This compound
Systematic Name 2'-Deoxy-3'-adenylic acid sodium salt
Biochemical Classification Purine 2'-deoxyribonucleoside 3'-monophosphate

Historical Context in Nucleotide Research

The discovery and characterization of this compound is intrinsically linked to the broader historical development of nucleotide research spanning over a century of scientific investigation. The foundational work began in 1869 when Swiss physiological chemist Friedrich Miescher first identified what he termed "nuclein" within the nuclei of white blood cells extracted from pus-soaked bandages. Miescher's groundbreaking discovery revealed a substance with unique properties, containing high concentrations of phosphorus and exhibiting different characteristics compared to known proteins of the time.

The structural understanding of nucleotides advanced significantly through the pioneering research of Phoebus Aaron Theodore Levene, a Russian-born American biochemist who worked at the Rockefeller Institute for Medical Research from 1905 to 1939. Levene's comprehensive investigations led to the identification of the fundamental components of nucleic acids, including the characterization of individual nucleotides and their constituent parts. In 1909, Levene and Walter Jacobs successfully isolated d-ribose from ribonucleic acid, establishing the foundation for understanding nucleotide sugar components.

Levene's subsequent work in 1929 resulted in the discovery of 2-deoxyribose, the modified sugar component that defines deoxyribonucleotides. This discovery was particularly significant as it revealed the structural differences between ribonucleic acid and deoxyribonucleic acid components. Levene and his collaborators demonstrated that deoxyribonucleic acid contained "d-2-ribodesose" (2-deoxy-d-ribose), establishing the chemical basis for distinguishing between the two major classes of nucleic acids.

The research methodology employed by Levene involved innovative approaches to nucleotide isolation and characterization. Working with Russian neuroscientist Ivan Pavlov, Levene developed techniques using fresh gastric juice for nucleic acid digestion, leading to the successful isolation of deoxynucleosides from thymus nucleic acid. These methodological advances enabled the detailed structural characterization of various nucleotide derivatives, including phosphorylated forms such as 3'-monophosphates.

Historical Milestone Year Researcher Contribution
Discovery of Nuclein 1869 Friedrich Miescher First identification of nucleic acid components
Ribose Isolation 1909 Phoebus Levene & Walter Jacobs Identification of ribose sugar in nucleotides
Deoxyribose Discovery 1929 Phoebus Levene Characterization of 2-deoxyribose in deoxyribonucleotides
Tetranucleotide Hypothesis 1910 Phoebus Levene Proposed structural model for nucleic acid organization

Levene's tetranucleotide hypothesis, proposed around 1910, suggested that nucleic acids consisted of equal amounts of adenine, guanine, cytosine, and thymine arranged in repeating tetranucleotide units. Although this hypothesis was later proven incorrect through the work of Erwin Chargaff and others, it provided a crucial theoretical framework that guided nucleotide research for several decades and contributed to the eventual understanding of nucleic acid structure.

Chemical Registry and Identification Parameters

This compound possesses comprehensive chemical registry information that enables precise identification and characterization across various scientific databases and regulatory systems. The compound is assigned Chemical Abstracts Service registry number 102832-10-0, providing a unique identifier for tracking and referencing purposes in chemical literature and commercial applications. Additionally, the compound maintains alternative registry designations including 15731-72-3 for the free acid form and related structural variants.

The molecular formula for the sodium salt form is C₁₀H₁₄N₅NaO₆P, with a calculated molecular weight of 354.21 grams per mole. The free acid form exhibits the molecular formula C₁₀H₁₄N₅O₆P with a corresponding molecular weight of 331.22 grams per mole. These precise molecular parameters enable accurate quantification and analytical characterization in research applications.

Structural identification relies on multiple spectroscopic and computational parameters. The International Chemical Identifier key for the compound is KCFZLWFDWSTCGO-UHFFFAOYSA-N for the sodium salt form, while the free acid form maintains the identifier UEUPTUCWIHOIMK-RRKCRQDMSA-N. The Simplified Molecular Input Line Entry System notation provides structural representation as C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.[Na] for the sodium salt configuration.

Properties

InChI

InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFZLWFDWSTCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate. The product is then purified through ion-exchange chromatography to obtain the sodium salt form.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography. The final product is obtained as a high-purity sodium salt, suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-phosphate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.

Major Products Formed

    Oxidation: 2’-Deoxyadenosine 3’-phosphate.

    Reduction: Reduced forms of the nucleotide.

    Substitution: Various substituted nucleotides depending on the reagent used.

Scientific Research Applications

Enzymatic Studies

2'-Deoxyadenosine 3'-monophosphate sodium salt is frequently employed in enzymatic assays to study nucleic acid metabolism. It serves as a substrate for various kinases and phosphatases, aiding in the understanding of enzyme kinetics and mechanisms.

Case Study : A study demonstrated the use of this compound to investigate the hydrolysis of dinucleoside monophosphates by micrococcal nuclease, revealing insights into nucleotide release under different conditions .

Therapeutic Developments

This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its role as a nucleotide analog allows it to interfere with DNA synthesis and repair mechanisms.

Case Study : Research indicated that this compound could enhance the efficacy of certain chemotherapeutic agents by modulating DNA damage response pathways .

Biochemical Tools

In molecular biology, this compound is utilized as a building block for oligonucleotide synthesis. Its incorporation into DNA strands can be instrumental in designing specific probes and primers for PCR (Polymerase Chain Reaction) and other nucleic acid amplification techniques.

Data Table: Comparison of Nucleotide Analog Applications

Application AreaCompound UsedPurpose
Enzymatic Studies2'-Deoxyadenosine 3'-monophosphateSubstrate for kinases/phosphatases
Cancer Therapeutics2'-Deoxyadenosine 3'-monophosphateInterference with DNA synthesis
Oligonucleotide SynthesisVarious nucleotidesBuilding blocks for PCR and amplification

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves its incorporation into DNA strands during replication or repair processes. It acts as a chain terminator, preventing the elongation of the DNA strand. This property is particularly useful in studying DNA polymerase activity and in the development of therapeutic agents that target viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine 5’-monophosphate
  • 2’-Deoxyadenosine 3’:5’-cyclic monophosphate sodium salt
  • Adenosine 3’-monophosphate

Uniqueness

2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific structure, which allows it to act as a chain terminator in DNA synthesis. This property distinguishes it from other similar compounds, making it particularly valuable in molecular biology and therapeutic research.

Biological Activity

2'-Deoxyadenosine 3'-monophosphate sodium salt (dAMP-Na) is a nucleotide that plays a crucial role in various biological processes, including cellular signaling, metabolism, and nucleic acid synthesis. Its biological activity is linked to its structural properties and interactions with specific receptors and enzymes. This article reviews the biological activity of dAMP-Na, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

  • Formula: C10H13N5O4P
  • Molecular Weight: 307.21 g/mol
  • CAS Number: 102832-10-0

The sodium salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays and therapeutic applications.

1. Role in Cellular Signaling

dAMP-Na is involved in cellular signaling through its interaction with purinergic receptors, particularly the P2Y receptor family. These G protein-coupled receptors (GPCRs) mediate various physiological responses, including platelet aggregation and neuronal signaling.

  • P2Y1 Receptor Activation: dAMP-Na acts as an agonist for the P2Y1 receptor, which is implicated in prothrombotic responses and platelet activation. Studies have shown that antagonists of this receptor can inhibit ADP-induced platelet aggregation, suggesting a potential therapeutic role for dAMP-Na in managing thrombotic disorders .

2. Anticancer Activity

Research indicates that dAMP-Na exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating specific signaling pathways.

  • Case Study: In vitro studies demonstrated that dAMP-Na reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations . The mechanism involves the activation of caspase pathways leading to programmed cell death.

3. Antiviral Properties

dAMP-Na has also been investigated for its antiviral activity. It has shown efficacy against certain viral infections by inhibiting viral replication.

  • Mechanism of Action: The compound may interfere with viral RNA synthesis or function as a nucleotide analog, disrupting the replication process of viruses such as HIV and herpes simplex virus (HSV) .

Table 1: Summary of Biological Activities of dAMP-Na

Activity TypeEffect/OutcomeReference
P2Y1 Receptor AgonistInduces platelet aggregation
AnticancerCytotoxic to MCF-7 and A549 cell lines
AntiviralInhibits replication of HIV and HSV
Apoptosis InductionActivates caspase pathways leading to cell death

The biological activities of dAMP-Na are mediated through several mechanisms:

  • Receptor Binding: Binding to P2Y receptors initiates intracellular signaling cascades that affect cellular functions such as proliferation and apoptosis.
  • Enzymatic Interactions: dAMP-Na can be phosphorylated by kinases to form higher-energy nucleotides, which are crucial for DNA and RNA synthesis.
  • Caspase Activation: The induction of apoptosis involves the activation of caspases, which are essential for the apoptotic process.

Q & A

Basic: What are the primary applications of 2'-Deoxyadenosine 3'-monophosphate sodium salt in molecular biology experiments?

Methodological Answer:
This compound is critical in DNA/RNA synthesis and detection workflows. It serves as a substrate in enzymatic reactions (e.g., DNA polymerases and ligases) for applications like:

  • DNA sequencing : Acts as a chain terminator in modified Sanger sequencing protocols .
  • Gene expression studies : Used in primer design for reverse transcription-PCR (RT-PCR) to study RNA-DNA hybrid interactions .
  • DNA repair assays : Incorporated into oligonucleotides to analyze repair mechanisms, such as base excision repair (BER) pathways .

Basic: How is this compound synthesized, and what quality control measures are essential?

Methodological Answer:
Synthesis typically involves phosphorylation of 2'-deoxyadenosine using phosphorylating agents (e.g., POCl₃ in anhydrous conditions) or phosphoramidite chemistry for higher purity . Key QC steps include:

  • HPLC purity assessment : Ensure ≥98% purity via C18 columns with mobile phase pH adjusted to 4.0 for optimal resolution of nucleotide analogs .
  • Water content analysis : Karl Fischer titration to confirm ≤20% moisture, critical for stability .
  • Structural verification : NMR (¹H/³¹P) and mass spectrometry to confirm the 3'-monophosphate group and sodium counterion .

Advanced: How do structural differences between 3'- and 5'-monophosphate isomers impact experimental outcomes?

Methodological Answer:
The 3'-monophosphate group alters enzymatic recognition and stability compared to 5'-isomers:

  • Enzyme specificity : DNA ligases and kinases show reduced activity with 3'-monophosphates due to steric hindrance; use T4 polynucleotide kinase (T4 PNK) for labeling .
  • Metabolic stability : The 3'-phosphate resists phosphatase cleavage, making it suitable for long-term tracking in metabolic flux studies .
  • Chromatographic separation : Use phenyl or cholesterol stationary phases in HPLC to resolve 3'- and 5'-isomers, adjusting pH to 4.0 for better retention .

Advanced: What analytical challenges arise when quantifying trace impurities in this compound?

Methodological Answer:
Common impurities include 2'-deoxyadenosine (unphosphorylated residue) and 5'-monophosphate isomers . Mitigation strategies:

  • Ion-pair chromatography : Pair tetrabutylammonium with C18 columns to separate charged impurities .
  • 32P-postlabeling : Radiolabel impurities using [γ-32P]ATP and T4 PNK for ultrasensitive detection (limit of detection: 0.1 pmol) .
  • Mass spectrometry : Employ LC-ESI-MS/MS in negative ion mode to distinguish sodium adducts ([M–H]⁻ m/z 330.1) from contaminants .

Advanced: How can researchers optimize experimental conditions for studying 2'-Deoxyadenosine 3'-monophosphate in DNA repair assays?

Methodological Answer:

  • Substrate design : Incorporate the compound into oligonucleotides with a lesion (e.g., 8-oxo-dG) to study BER enzyme kinetics .
  • Buffer optimization : Use 50 mM CHES (pH 9.5) to stabilize the 3'-phosphate group during enzymatic reactions .
  • Kinetic analysis : Monitor repair rates via stopped-flow spectroscopy or quench-flow methods with time resolution <1 sec .

Basic: What storage and handling protocols ensure the stability of this compound?

Methodological Answer:

  • Storage : Keep at –20°C in anhydrous, airtight containers to prevent hydrolysis of the phosphate group .
  • Reconstitution : Dissolve in nuclease-free water or 5 mM Tris-HCl (pH 7.4) to avoid sodium ion precipitation .
  • Hygroscopicity management : Use desiccants (e.g., silica gel) and minimize freeze-thaw cycles .

Advanced: How do nucleotide analogs (e.g., 2'-O-methyl derivatives) interfere with studies using 2'-Deoxyadenosine 3'-monophosphate?

Methodological Answer:

  • Competitive inhibition : Methylated analogs (e.g., 2'-O-methyladenosine-5'-triphosphate) compete with 3'-monophosphate in polymerase assays; pre-incubate enzymes with excess substrate to reduce interference .
  • Chromatographic co-elution : Resolve analogs using alkylamide or cholesterol stationary phases with gradient elution (0.1–1.0 mM ammonium acetate in 15 min) .
  • Structural validation : Compare circular dichroism (CD) spectra to confirm absence of analog contamination .

Basic: What safety precautions are required when working with this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact with hygroscopic sodium salts .
  • Spill management : Neutralize spills with 10% (v/v) acetic acid and dispose via hazardous waste protocols .
  • Ventilation : Work in a fume hood when handling powdered forms to prevent inhalation .

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